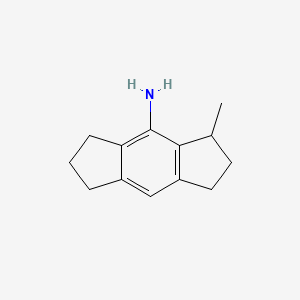

3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is an organic compound with the molecular formula C₁₃H₁₇N. It is a derivative of indane, featuring a hexahydro-s-indacene core with a methyl group at the 3-position and an amine group at the 4-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically involves the hydrogenation of indene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of 3-methylindene to produce 3-methyl-1,2,3,5,6,7-hexahydro-s-indacene, which is then subjected to amination reactions to introduce the amine group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes using palladium or platinum catalysts under high pressure and temperature conditions. The subsequent amination step can be achieved using ammonia or primary amines in the presence of suitable catalysts .

化学反応の分析

Types of Reactions

3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms back to the amine.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Further hydrogenated amines.

Substitution: Alkylated or acylated derivatives.

科学的研究の応用

3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, including polymers and resins

作用機序

The mechanism of action of 3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

類似化合物との比較

Similar Compounds

1,2,3,5,6,7-hexahydro-s-indacen-4-amine: Lacks the methyl group at the 3-position.

1-Methyl-3-oxo-2,3,5,6,7-hexahydro-s-indacen-4-amine: Contains an additional oxo group at the 3-position

Uniqueness

3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its stability under various conditions .

生物活性

3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine (CAS No. 2271392-87-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties and other pharmacological effects based on available research findings.

- Molecular Formula : C₁₃H₁₇N

- Molecular Weight : 187.28 g/mol

- InChI Key : HBBNHRSLGOLCPS-UHFFFAOYSA-N

- PubChem ID : 137453089

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its effectiveness against various bacterial and fungal strains has been evaluated using standard methods.

Study Overview

A study conducted to assess the antimicrobial activity of synthesized compounds including this compound involved testing against both Gram-positive and Gram-negative bacteria as well as fungi. The following pathogens were included in the study:

| Pathogen | Type |

|---|---|

| Staphylococcus aureus | Gram-positive |

| Bacillus subtilis | Gram-positive |

| Escherichia coli | Gram-negative |

| Pseudomonas aeruginosa | Gram-negative |

| Candida albicans | Fungal |

| Aspergillus niger | Fungal |

Results

The compound demonstrated significant antibacterial and antifungal activities compared to standard antibiotics such as ciprofloxacin and fluconazole. The zones of inhibition were measured in millimeters (mm) after incubation periods of 24 and 48 hours.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 15 (against S. aureus) |

| Ciprofloxacin | 20 (against S. aureus) |

| Fluconazole | 18 (against C. albicans) |

The results indicate that while the compound showed promising activity against certain strains, it was less effective than the standard antibiotics tested.

The exact mechanism through which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that its structure allows for interaction with bacterial cell membranes or interference with metabolic processes essential for microbial survival.

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of similar compounds within the same chemical class:

- Synthesis and Evaluation : A series of derivatives of indacenamines were synthesized and evaluated for their antimicrobial activity. The study found that modifications to the chemical structure could enhance bioactivity.

- Comparative Analysis : In a comparative study involving various substituted indacenamines including 3-Methyl derivatives, it was observed that certain substitutions led to improved antibacterial properties against resistant strains.

特性

IUPAC Name |

3-methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-8-5-6-10-7-9-3-2-4-11(9)13(14)12(8)10/h7-8H,2-6,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBNHRSLGOLCPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C1C(=C3CCCC3=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。